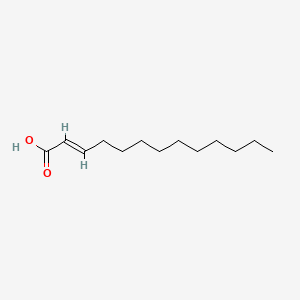

2-Tridecenoic Acid

Description

2-Tridecenoic acid has been reported in Salvia fruticosa with data available.

Properties

IUPAC Name |

(E)-tridec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVYBECSNBLQJV-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313980 | |

| Record name | (2E)-2-Tridecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32466-55-0, 6969-16-0 | |

| Record name | (2E)-2-Tridecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32466-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Tridecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tridecenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032466550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Tridecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-tridec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Tridecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TRIDECENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5X07YC9IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Natural Sources and Isolation of 2-Tridecenoic Acid in Salvia fruticosa

Executive Summary

This technical guide provides a rigorous analysis of 2-Tridecenoic acid (C13:1 Δ2) as a bioactive constituent within Salvia fruticosa (Greek Sage). While S. fruticosa is predominantly characterized by its terpene profile (1,8-cineole, camphor), the presence of odd-chain,

This document outlines the botanical context, biosynthetic origins, and a self-validating protocol for the extraction, isolation, and analytical verification of this compound, designed for researchers in phytochemistry and pharmacology.

Part 1: Botanical and Chemical Context[1][2][3][4][5][6]

The Source: Salvia fruticosa Mill.[1][3][4]

Salvia fruticosa is a dominant sage species in the Eastern Mediterranean. Unlike S. officinalis, it is often characterized by a high 1,8-cineole content and a lower thujone profile, making it a safer candidate for therapeutic extracts.

Target Analyte Profile:

-

CAS: 6969-16-0[5]

-

Chemical Class: Medium-chain,

-unsaturated fatty acid (Alk-2-enoic acid). -

Significance: Odd-chain fatty acids are metabolically distinct from the common even-chain pool (C12, C14, C16). The

unsaturation (conjugated with the carboxyl group) confers chemical reactivity distinct from non-conjugated fatty acids, enhancing its potential as an antimicrobial agent and enzyme inhibitor.

Biosynthetic Causality

The presence of C13 acids typically stems from one of two pathways, which informs the extraction strategy:

- -Oxidation: Degradation of longer-chain fatty acids (e.g., C14) leading to the loss of one carbon.

-

Specific Desaturation: The conversion of Tridecanoic acid (C13:0) via acyl-CoA oxidase activity.

In Salvia, these lipids are often sequestered in the cuticular waxes or seed oils rather than the volatile essential oil fraction, necessitating specific lipophilic extraction protocols.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Targeted Lipophilic Extraction

Objective: Isolate the fatty acid fraction containing this compound while minimizing contamination from dominant terpenes.

Reagents:

-

Lyophilized S. fruticosa leaves (ground to 40 mesh).

-

Solvent System: Chloroform:Methanol (2:1 v/v) [Folch Method] or n-Hexane (for non-polar specificity).

-

Internal Standard: Tridecanoic acid-d25 (C13:0 isotope) or Nonadecanoic acid (C19:0).

Step-by-Step Workflow:

-

Pre-treatment: Freeze-dry plant material to arrest lipases. Pulverize to rupture cell walls.

-

Extraction: Macerate 10g powder in 100mL Chloroform:Methanol (2:1) under nitrogen atmosphere (to prevent oxidation of unsaturated bonds) for 4 hours at 4°C.

-

Phase Separation: Add 20mL of 0.9% NaCl solution. Centrifuge at 3000 x g for 10 mins.

-

Collection: Recover the lower chloroform phase (lipids). Evaporate to dryness under

stream. -

Saponification (Critical): this compound may exist as a glyceride. Reflux residue with 0.5M KOH in methanol for 30 mins. Acidify to pH 2 with 1M HCl to protonate the free fatty acid.

-

Re-extraction: Extract the free fatty acids into Hexane.

Protocol B: Analytical Verification (GC-MS)

To distinguish this compound from isomers (e.g., 9-Tridecenoic) and saturated analogs, derivatization is required.

-

Derivatization: Convert to Fatty Acid Methyl Esters (FAMEs) using

-Methanol (14%) at 60°C for 10 mins. -

Column: Fused silica capillary column (e.g., DB-23 or SP-2560), high polarity for isomer separation.

-

Temperature Program: 100°C (2 min)

10°C/min to 240°C -

Validation Criteria:

-

Retention Index (RI): Compare against C8-C20 FAME mix. This compound methyl ester will elute after Tridecanoic acid methyl ester due to conjugation polarity.

-

Mass Spectrum: Look for characteristic McLafferty rearrangement ion (m/z 74 for saturated, but shifted for

unsaturated) and molecular ion (

-

Part 3: Visualization of Workflows

Extraction and Isolation Logic

The following diagram illustrates the critical decision points in isolating this minor constituent from the complex Salvia matrix.

Caption: Workflow for the selective isolation of free fatty acids from Salvia fruticosa, prioritizing the stability of unsaturated bonds.

Mechanism of Action (Drug Development Context)

This compound acts as a "warhead" compound due to its

Caption: Pharmacological mechanism of this compound acting as a Michael acceptor against biological targets.

Part 4: Quantitative Data Summary

The following table summarizes the expected fatty acid profile context in Salvia species, highlighting where this compound appears relative to major constituents. Note that 2-Tridecenoic is a minor constituent , often requiring enrichment.

| Fatty Acid Class | Representative Compound | Typical Abundance (%) | Retention Characteristic (GC-MS) |

| Saturated (Major) | Palmitic Acid (C16:0) | 15 - 25% | Early Elution |

| Unsaturated (Major) | Oleic Acid (C18:1) | 20 - 35% | Mid Elution |

| Polyunsaturated | Linoleic Acid (C18:2) | 30 - 45% | Late Elution |

| Odd-Chain (Trace) | Tridecanoic Acid (C13:0) | < 0.5% | Reference Marker |

| Target Analyte | This compound (C13:1) | < 0.1% - 0.5% | Elutes after C13:0; Distinct MS frag. |

Note: Abundance varies significantly by chemotype and extraction method. Enrichment via Urea Complexation or Silver Ion Chromatography (Ag-HPLC) is recommended for isolation.

Part 5: Therapeutic Implications for Drug Development

Antimicrobial Potency

Medium-chain fatty acids (MCFAs) are known membrane disruptors. The introduction of the

-

Application: Topical formulations for resistant Gram-positive bacteria (e.g., S. aureus).

Anti-Inflammatory Signaling

As an

-

Pathway: Potential modulation of the Nrf2 pathway (oxidative stress response) via Keap1 modification.

-

COX Inhibition: Fatty acids of this chain length can competitively inhibit Cyclooxygenase enzymes, reducing prostaglandin synthesis.

References

-

PubChem. (2025).[5] this compound (CID 5282735).[5] National Library of Medicine. [Link][5]

-

LOTUS Initiative. (2025). Natural Products Occurrence Database: Salvia fruticosa. [Link][5]

-

Topçu, G., et al. (2013).[11] "Terpenoids, essential oil composition, fatty acid profile, and biological activities of Anatolian Salvia fruticosa Mill." Turkish Journal of Chemistry, 37, 619–632.[12][11] [Link]

-

Karioti, A., et al. (2003). "Effect of Nitrogen Concentration of the Nutrient Solution on the Volatile Constituents of Leaves of Salvia fruticosa Mill." Journal of Agricultural and Food Chemistry, 51(22), 6505–6508. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. This compound | Biochemical Assay Reagents | 6969-16-0 | Invivochem [invivochem.com]

- 4. US7884065B2 - 4-isoamylcyclohexanol as odiferant - Google Patents [patents.google.com]

- 5. This compound | C13H24O2 | CID 5282735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US7368613B2 - Sandal fragrances - Google Patents [patents.google.com]

- 8. US11060079B2 - Methods and microorganisms for producing flavors and fragrance chemicals - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Documents download module [ec.europa.eu]

- 11. phytojournal.com [phytojournal.com]

- 12. acgpubs.org [acgpubs.org]

Methodological & Application

GC-MS analysis protocol for 2-Tridecenoic acid detection

Executive Summary & Scientific Context

2-Tridecenoic acid (

Analytical Challenge:

The direct analysis of free fatty acids (FFAs) by GC-MS is plagued by peak tailing and adsorption due to the active carboxylic acid moiety. Furthermore, distinguishing the

Experimental Design Strategy

Derivatization Logic: The Methylation Route

We select Boron Trifluoride (

-

Why? Acid-catalyzed esterification is preferred over base-catalyzed methods for free fatty acids. While base-catalyzed transesterification works well for lipids (triglycerides), it does not methylate free fatty acids effectively.

-

Mechanism: The Lewis acid (

) activates the carbonyl carbon of the fatty acid, facilitating nucleophilic attack by methanol. -

Risk Mitigation: Prolonged heating can cause double-bond migration. We limit reaction time to 10 minutes at 60°C to preserve the integrity of the 2-enoic structure.

Chromatographic Separation: The Polarity Factor

A standard 5% phenyl column (e.g., DB-5ms) often fails to resolve cis/trans isomers of unsaturated FAMEs.

-

Selected Column: DB-23 (50% - Cyanopropyl-methylpolysiloxane) or equivalent (HP-88, SP-2560).

-

Reasoning: The high polarity stationary phase interacts strongly with the

-electrons of the double bond, providing the necessary selectivity to resolve Methyl 2-tridecenoate from potentially interfering saturated C13 or C14 FAMEs and other isomers.

Mass Spectrometry: Ion Selection

Methyl 2-alkenoates exhibit a distinct fragmentation pattern compared to saturated FAMEs.

-

McLafferty Suppression: The double bond at C2 prevents the standard

-hydrogen transfer required for the characteristic -

Diagnostic Ion (

113): The base peak for methyl 2-alkenoates is typically -

Molecular Ion (

):

Workflow Visualization

Figure 1: End-to-end analytical workflow for the detection of this compound.

Detailed Protocol

Materials & Reagents

-

Standard: this compound (Ref standard, >98% purity).

-

Internal Standard (IS): Pentadecanoic acid (

) or 9-Decenoic acid. Note: Avoid Tridecanoic acid ( -

Derivatization Reagent: Boron trifluoride-methanol solution (14%

). -

Solvents: n-Hexane (HPLC Grade), Methanol (LC-MS Grade), Chloroform.

-

Equipment: Heating block, N2 evaporator, GC-MS system (e.g., Agilent 7890/5977).

Sample Preparation[2]

-

Extraction:

-

Aliquot 100

of sample (plasma/culture supernatant) into a glass tube. -

Add 10

of Internal Standard solution (100 -

Add 500

Chloroform:Methanol (2:1 v/v). Vortex for 1 min. -

Centrifuge at 3,000 x g for 5 min.

-

Transfer the lower organic phase to a clean glass vial.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

-

Derivatization (Methylation):

-

Add 200

of 14% -

Cap tightly and incubate at 60°C for 10 minutes . Critical: Do not exceed time/temp to prevent isomerization.

-

Cool to room temperature.[2]

-

Add 400

of n-Hexane and 400 -

Vortex vigorously for 30 seconds.

-

Allow phases to separate. Transfer the top hexane layer (containing FAMEs) to a GC autosampler vial containing a glass insert.

-

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Inlet | Splitless, 250°C | Maximizes sensitivity for trace analytes. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |

| Column | DB-23 (30m x 0.25mm x 0.25 | High polarity for isomer resolution. |

| Oven Program | 50°C (1 min) | Slow ramp in the C12-C16 region ensures separation of C13:1 from C13:0. |

| Transfer Line | 250°C | Prevents condensation. |

| Ion Source | EI (70 eV), 230°C | Standard ionization. |

| Acquisition | SIM Mode (See Table below) | High sensitivity and selectivity. |

SIM Acquisition Table (Target: Methyl 2-tridecenoate)

| Analyte | Target Ion ( | Qualifier 1 ( | Qualifier 2 ( | Retention Time (Approx)* |

| Methyl 2-tridecenoate | 226 ( | 113 (Base Peak**) | 194 ( | ~12.5 min |

| Methyl Tridecanoate | 228 ( | 74 (McLafferty) | 87 | ~12.2 min |

| IS (Methyl Pentadecanoate) | 256 ( | 74 | 87 | ~15.8 min |

*Retention times must be experimentally verified with standards. *Note: For 2-enoic esters, m/z 113 is often the base peak due to the stabilized conjugated fragment.

Data Analysis & Validation

Identification Criteria

-

Retention Time (RT): The analyte peak must elute at the same RT as the reference standard (

0.05 min). On a polar column like DB-23, the unsaturated ester (C13:1) typically elutes after the saturated analog (C13:0) due to stronger interaction with the stationary phase. -

Ion Ratios: The ratio of the Target Ion (226) to the Qualifier Ion (113) should be consistent with the standard (

20%).

Quantification

Calculate the concentration using the Internal Standard method:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Peak Shape (Tailing) | Incomplete derivatization or active sites in inlet. | Ensure reagents are fresh; change liner/septum; trim column guard. |

| Missing C13:1 Peak | Double bond migration or degradation. | Reduce derivatization temp to 50°C; ensure inert atmosphere ( |

| Interference at m/z 113 | Co-eluting hydrocarbons or column bleed. | Use m/z 226 for quantitation; bake out column; ensure high-quality solvents. |

| Isomer Co-elution | Inadequate separation of cis/trans. | Decrease oven ramp rate to 2°C/min around elution time; switch to 60m column. |

References

-

Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology.

-

Dodds, E. D., et al. (2005). Gas chromatographic retention behavior of fatty acid methyl esters on a high-polarity capillary column. Journal of Chromatography A.

-

NIST Chemistry WebBook. Mass Spectrum of Methyl 2-tridecenoate (and related 2-enoates). National Institute of Standards and Technology.[3]

-

Zheng, C. J., et al. (2005). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. FEBS Letters.

-

Vandenheuvel, F. A. (1968). Gas-liquid chromatography of the methyl esters of 2-enoic acids. Journal of Chromatography A.

Sources

Application Note: Preparation of 2-Tridecenoic Acid Stock Solutions in DMSO and Ethanol

Abstract

This comprehensive guide provides detailed protocols for the preparation of 2-Tridecenoic acid stock solutions in dimethyl sulfoxide (DMSO) and ethanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the physicochemical properties, safety precautions, and step-by-step methodologies for creating accurate and stable stock solutions. By integrating field-proven insights and explaining the causality behind experimental choices, these protocols are designed to ensure reproducibility and scientific integrity in downstream applications.

Introduction to this compound

This compound is an unsaturated fatty acid that is a subject of interest in various fields of life science research. The accurate preparation of stock solutions is a fundamental yet critical step that underpins the reliability and reproducibility of experimental results. The choice of solvent—typically between the polar aprotic solvent DMSO and the protic solvent ethanol—can significantly influence the solubility, stability, and delivery of the compound to in vitro or in vivo systems.[1] This application note serves as a detailed guide to preparing high-quality this compound stock solutions, ensuring their proper handling, storage, and application.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | PubChem |

| Molecular Weight | 212.33 g/mol | PubChem |

| CAS Number | 6969-16-0 | TCI |

| Appearance | White to light yellow powder or lump | TCI |

| Solubility in DMSO | Data not available | - |

| Solubility in Ethanol | Data not available | - |

Safety Precautions and Handling

Adherence to safety protocols is paramount when handling chemical reagents. Based on the safety data for the closely related Tridecanoic acid, the following precautions should be taken.[3][4][5][6]

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6][7]

-

Personal Protective Equipment (PPE):

-

Handling:

Experimental Workflow Overview

The following diagram illustrates the general workflow for the preparation of this compound stock solutions.

Caption: Comparison of DMSO and Ethanol as solvents.

-

DMSO: It is a powerful solvent but can exhibit cellular toxicity, typically at concentrations above 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments.

-

Ethanol: Generally considered less toxic to cells. [1]However, its volatility is a concern that must be managed with tightly sealed containers. A vehicle control is also essential for experiments using ethanolic stock solutions.

References

-

Le, T. A., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online, 23(1), 16. Available at: [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids.... Retrieved from [Link]

-

ResearchGate. (2023). What is the influence of dissolving fatty acids in ethanol.... Retrieved from [Link]

-

Li, M., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR Protocols, 4(3), 102465. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of oleic acid and fatty acid stock solutions. Retrieved from [Link]

-

AOCS. (n.d.). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. Retrieved from [Link]

-

MDPI. (2023). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters.... Retrieved from [Link]

-

Metasci. (n.d.). Tridecanoic acid Safety Data Sheet. Retrieved from [Link]

-

Potravinarstvo Slovak Journal of Food Sciences. (2019). The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Retrieved from [Link]

-

MDPI. (2019). Separation of Saturated and Unsaturated Fatty Acids of Palm Fatty Acid Distilled via Low-temperature Methanol Crystallization. Retrieved from [Link]

-

ResearchGate. (2018). How should I keep all trans retinoic acid dissolved in Ethanol?. Retrieved from [Link]

Sources

- 1. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Tridecenoic Acid in Cell Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and efficacy of 2-Tridecenoic acid in your cell culture experiments. As experienced application scientists, we understand that seemingly minor technical details can significantly impact experimental outcomes. This resource is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Introduction: The Challenge of Unsaturated Fatty Acid Stability

This compound, a monounsaturated fatty acid, holds potential in various research applications. However, like all unsaturated lipids, its double bond is susceptible to oxidation, a process that can generate cytotoxic byproducts and introduce significant variability into your experiments. This guide will walk you through the causes of this compound degradation in cell culture and provide robust strategies to maintain its integrity.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?

A1: While this compound itself may have biological effects, unexpected cytotoxicity is often a result of lipid peroxidation.[1] Unsaturated fatty acids can oxidize, forming reactive aldehydes and other byproducts that are harmful to cells.[1] It is crucial to handle and store the fatty acid properly and to use antioxidants in your culture medium.

Q2: I've noticed a precipitate in my media after adding the this compound-BSA complex. What should I do?

A2: Precipitation indicates that the fatty acid is not fully soluble or has come out of the solution. This can be due to several factors:

-

Incorrect fatty acid to BSA molar ratio: A suboptimal ratio can lead to incomplete complexation and poor solubility.

-

Low-quality BSA: Ensure you are using high-purity, fatty acid-free BSA.

-

Improper preparation: The temperature and mixing conditions during the complexation step are critical for forming a stable complex.

Refer to the detailed protocol below for preparing the fatty acid-BSA complex.

Q3: How can I be sure that the effects I'm observing are from this compound and not its oxidation products?

A3: This is a critical consideration for data integrity. The best approach is a multi-pronged strategy:

-

Strict adherence to protocols: Follow the handling, storage, and supplementation protocols outlined in this guide to minimize oxidation from the outset.

-

Inclusion of proper controls:

-

Vehicle control: Cells treated with the fatty acid-free BSA solution.

-

Antioxidant control: Cells treated with the antioxidant(s) alone to account for any independent effects.

-

-

Analytical validation (optional but recommended for high-impact studies): For rigorous validation, you can analyze your this compound stock solution and supplemented media for the presence of oxidation products using techniques like HPLC or mass spectrometry.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent experimental results between batches. | Oxidation of this compound stock solution; Variability in media preparation. | Prepare fresh this compound-BSA complexes for each experiment. Ensure consistent use of antioxidants and high-purity reagents. Store stock solutions under inert gas and protected from light. |

| Reduced potency of this compound over time. | Degradation of the fatty acid in the stock solution or in the incubator. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare supplemented media fresh before each use. Ensure the incubator provides a stable, dark environment. |

| Visible changes in media color or clarity. | Contamination (bacterial or fungal); Chemical reactions in the media. | Discard the media immediately. Review sterile techniques. Ensure all components of the media are of high quality and compatible. |

The Science of this compound Oxidation in Cell Culture

The primary mechanism of degradation for unsaturated fatty acids is lipid peroxidation , a chain reaction initiated by reactive oxygen species (ROS). This process is particularly relevant in the cell culture environment, which is rich in oxygen and can contain pro-oxidant factors.

Key Factors Influencing Oxidation:

-

Degree of Unsaturation: The more double bonds a fatty acid has, the more susceptible it is to oxidation. As a monounsaturated fatty acid, this compound is inherently more stable than polyunsaturated fatty acids (PUFAs).[2]

-

Presence of Transition Metals: Metal ions, such as iron and copper, are potent catalysts of lipid peroxidation.[3] These can be present as contaminants in lower-grade water or media components.[3]

-

Exposure to Light: Light, particularly in the UV spectrum, can promote the formation of ROS and accelerate lipid peroxidation.[4]

-

Oxygen Concentration: The standard cell culture incubator environment has a high oxygen concentration, which provides the fuel for oxidative reactions.

Figure 1. Simplified workflow of lipid peroxidation.

Experimental Protocols for Preventing Oxidation

Success in using this compound hinges on meticulous preparation and handling. The following protocols are designed to be self-validating by incorporating steps that minimize oxidation at every stage.

Part 1: Preparation of Fatty Acid-Free BSA Stock Solution (10% w/v)

Rationale: Commercially available fatty acid-free BSA is essential to avoid introducing confounding variables from unknown lipids.[5] This protocol ensures the BSA is properly dissolved and sterile.

Materials:

-

High-purity, fatty acid-free BSA (ensure certificate of analysis indicates low endotoxin and fatty acid levels)

-

Tissue culture-grade water or saline (150 mM NaCl)

-

Sterile filtration unit (0.22 µm)

-

Sterile storage bottles

Procedure:

-

Weigh out the required amount of fatty acid-free BSA.

-

In a sterile beaker with a sterile stir bar, slowly add the BSA to the water or saline while stirring to prevent clumping.

-

Cover the beaker and continue stirring at room temperature or 37°C until the BSA is completely dissolved. Do not heat above 40°C to avoid denaturation.

-

Sterile filter the solution using a 0.22 µm filter.

-

Aliquot into sterile tubes and store at 4°C for short-term use (up to one week) or -20°C for long-term storage.

Part 2: Preparation of this compound Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is necessary due to the poor aqueous solubility of long-chain fatty acids. Ethanol is a commonly used solvent that is compatible with cell culture at low final concentrations.

Materials:

-

This compound

-

200 proof ethanol

-

Inert gas (argon or nitrogen)

-

Glass vial with a Teflon-lined cap

Procedure:

-

Dissolve this compound in ethanol to a desired stock concentration (e.g., 100 mM).

-

Gently warm and vortex if necessary to ensure complete dissolution.

-

Overlay the solution with an inert gas (argon or nitrogen) to displace oxygen.

-

Store in a tightly sealed glass vial with a Teflon-lined cap at -20°C, protected from light.

Part 3: Preparation of the this compound-BSA Complex

Rationale: Complexing the fatty acid with BSA is crucial for its delivery to cells in a soluble and bioavailable form. The molar ratio of fatty acid to BSA can influence cellular responses and should be kept consistent.

Materials:

-

10% fatty acid-free BSA stock solution (from Part 1)

-

This compound stock solution (from Part 2)

-

Sterile tubes

Procedure:

-

Warm the 10% fatty acid-free BSA solution to 37°C.

-

In a sterile tube, add the desired volume of the warm BSA solution.

-

Slowly add the ethanolic stock of this compound to the BSA solution while gently vortexing. A common molar ratio is 3:1 to 6:1 (fatty acid:BSA).

-

Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.

-

The final complex can be added to your cell culture medium.

Part 4: Supplementing Cell Culture Medium with Antioxidants

Rationale: A combination of antioxidants can provide comprehensive protection against lipid peroxidation. α-tocopherol is a lipid-soluble antioxidant that integrates into cell membranes, while ascorbate is a water-soluble antioxidant that can regenerate α-tocopherol.

Recommended Antioxidant Concentrations:

| Antioxidant | Stock Solution | Final Concentration in Media | Reference |

| α-Tocopherol (Vitamin E) | 10-50 mM in ethanol | 10-100 µM | [6] |

| Ascorbyl-2-phosphate | 100 mM in water | 250-500 µM |

Procedure:

-

Prepare stock solutions of α-tocopherol and ascorbyl-2-phosphate (a stable form of Vitamin C).

-

Add the antioxidants to your cell culture medium immediately before adding the this compound-BSA complex.

-

Ensure the final concentration of the solvent (e.g., ethanol) in the media is non-toxic to your cells (typically <0.1%).

Figure 2. Experimental workflow for preventing oxidation.

References

-

Antioxidative effects of α-tocopherol on stored human red blood cell units. (n.d.). National Center for Biotechnology Information. [Link]

-

Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells. (n.d.). National Center for Biotechnology Information. [Link]

-

Comparison of the effects of monounsaturated fatty acids and polyunsaturated fatty acids on liver lipid disorders in obese mice. (2023). National Center for Biotechnology Information. [Link]

-

Comparison of the effects of monounsaturated fatty acids and polyunsaturated fatty acids on the lipotoxicity of islets. (2024). Frontiers in Endocrinology. [Link]

-

The effects of free fatty acid-free bovine serum albumin and palmitate on pancreatic β-cell function. (n.d.). National Center for Biotechnology Information. [Link]

-

Comparison of the effects of monounsaturated fatty acids and polyunsaturated fatty acids on the lipotoxicity of islets. (2024). National Center for Biotechnology Information. [Link]

-

Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. (2018). MDPI. [Link]

-

Best practices for detecting and mitigating the risk of cell culture contaminants. (2017). National Center for Biotechnology Information. [Link]

-

Photooxidation of unsaturated fats. (n.d.). ResearchGate. [Link]

-

Understanding and Managing Cell Culture Contamination. (n.d.). Environmental Health and Safety - The University of Texas at Austin. [Link]

-

Comparison of Antioxidant Capacity and Muscle Amino Acid and Fatty Acid Composition of Nervous and Calm Hu Sheep. (2022). MDPI. [Link]

-

The highly unnatural fatty acid profile of cells in culture. (2019). PubMed. [Link]

-

Efficacy of monounsaturated fatty acids in reducing risk of the cardiovascular diseases, cancer, inflammation, and insulin resistance: a narrative review. (2023). Annals of Clinical Nutrition and Metabolism. [Link]

-

Specific Incorporation of Polyunsaturated Fatty Acids into the sn-2 Position of Phosphatidylglycerol Accelerates Photodamage to Photosystem II under Strong Light. (2021). MDPI. [Link]

-

Oxidation stability of Ti3C2Tx MXene nanosheets in solvents and composite films. (2019). ResearchGate. [Link]

-

Types of Cell Culture Contamination and How To Prevent Them. (2023). Technology Networks. [Link]

-

Comparison of the effects of monounsaturated fatty acids and polyunsaturated fatty acids on the lipotoxicity of islets. (2024). PubMed. [Link]

-

Spotting Contamination in Cell Cultures | A Guide. (2023). AZoLifeSciences. [Link]

-

Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. (n.d.). ScienceDirect. [Link]

-

New Imaging Study Reveals How Saturated Fatty Acids Damage Cells. (2017). Columbia News. [Link]

-

Fatty-Acid Free BSA. (n.d.). Proliant Health & Biologicals. [Link]

-

Oxidative Stability of Selected Edible Oils. (2018). National Center for Biotechnology Information. [Link]

-

the effect of fatty acid profile on the stability of nontraditional and traditional plant oils. (2019). ResearchGate. [Link]

-

Monitoring of ascorbate at a constant rate in cell culture: Effect on cell growth. (n.d.). ResearchGate. [Link]

Sources

- 1. Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of monounsaturated fatty acids in reducing risk of the cardiovascular diseases, cancer, inflammation, and insulin resistance: a narrative review [e-acnm.org]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. The effects of free fatty acid-free bovine serum albumin and palmitate on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Stability of Selected Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

removing solvent impurities from 2-Tridecenoic acid crystals

Technical Support Center: Purification & Solid-State Chemistry Subject: Solvent Removal from 2-Tridecenoic Acid (C13:1) Crystals Ticket ID: #FAT-ACID-PUR-001 Responder: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies[1]

Introduction: The "Waxy" Challenge

Welcome. If you are reading this, you are likely facing the classic "fatty acid paradox": you need to remove residual solvents to meet ICH Q3C or purity standards, but your compound—This compound —is a waxy solid with a low melting point (approx. 40–45°C for the trans isomer).

Standard vacuum oven protocols (often set to 50°C+) will destroy your batch by melting the crystals, causing "oiling out." Once melted, the solvent is no longer on the surface; it becomes entrapped within the viscous oil, making removal nearly impossible without re-crystallization.

This guide treats your crystals as a living system. We will diagnose the location of the solvent (Surface vs. Lattice) and apply non-destructive removal techniques.

Module 1: Diagnostic Phase

Q: Why is the solvent peak in my NMR not decreasing, even after 24 hours of vacuum?

A: You are likely dealing with Lattice Inclusion (Solvates) rather than simple surface adsorption.[1] Fatty acids are notorious for forming "channel solvates," where solvent molecules fit snugly into the voids of the crystal lattice.

Use this decision matrix to determine your impurity type:

Figure 1: Diagnostic workflow to distinguish between adsorbed solvent and crystal solvates.

Module 2: The Protocols

Protocol A: The "Cold Ramp" Vacuum Drying (For Surface Solvents)

Use this if your diagnostic indicated surface adsorption.

The Risk: this compound has a low melting point. Applying high vacuum immediately can cause sublimation or surface melting due to local energy transfer.

Methodology:

-

Preparation: Spread crystals thin (max 1 cm depth) on a PTFE-lined tray. Avoid glass dishes if possible (poor heat transfer).[1]

-

Desiccant: Place a tray of activated silica gel or P₂O₅ in the bottom of the vacuum oven. This creates a chemical potential gradient that "pulls" solvent vapors away from your product.

-

The Ramp:

| Stage | Temp (°C) | Vacuum (mbar) | Duration | Purpose |

| 1. Sweep | Ambient (20°C) | 100 | 2 hrs | Remove bulk volatiles without freezing the surface.[1] |

| 2. Deep Vac | Ambient (20°C) | < 10 | 12 hrs | Diffusion-controlled removal from pores.[1] |

| 3. Push | 30°C (Max) | < 5 | 4 hrs | Thermal nudge to release high-energy binding.[1] |

Critical Warning: Do NOT exceed 35°C. The cis isomer of this compound melts lower than the trans isomer. If you see the crystals turning translucent, stop immediately—you are melting the phase.

Protocol B: Slurry Digestion (For Lattice Solvents)

Use this if vacuum drying failed.[1] You must break the crystal lattice to release the trapped solvent.

The Logic: We use a "Slurry Wash" (or Trituration) with a solvent that dissolves the impurity but not the fatty acid. This allows the crystal surface to dissolve and reprecipitate rapidly (Ostwald ripening), ejecting the trapped solvent.

Recommended Solvent System:

-

Anti-Solvent: Cold Acetonitrile (MeCN) or Methanol/Water (90:10).[1]

-

Note: this compound is lipophilic.[1] It will dissolve in Hexane or DCM. Do not use these.

Step-by-Step:

-

Chill: Cool 10 volumes (relative to product mass) of MeCN to 0°C.

-

Suspend: Add your crystals to the cold solvent.

-

Agitate: Stir gently for 30–60 minutes. Do not vortex; we want to avoid creating fines that clog filters.

-

Filter: Vacuum filter immediately on a sintered glass funnel.

-

Dry: Proceed to Protocol A.

Module 3: Advanced Troubleshooting FAQs

Q: My crystals turned into an oil during drying. Can I save them? A: Yes, but you must reset the phase.

-

Dissolve the oil in a minimum amount of warm Hexane (or carrier solvent).

-

Cool slowly to -20°C to induce recrystallization.

-

If it remains an oil, your purity is likely low (eutectic depression).[1] Check purity via HPLC. If <95%, purify via column chromatography first.

Q: I need to reach ppm levels for a Pharma application (ICH Q3C). Vacuum isn't enough. A: For ultra-low limits (e.g., <500 ppm), use Lyophilization (Freeze Drying) .[1]

-

Solvent: Dissolve this compound in t-Butanol (freezes at 25°C).

-

Process: Freeze the solution solid, then sublime the t-Butanol under high vacuum.

-

Result: This yields a fluffy, amorphous powder with high surface area and virtually zero residual solvent.

Q: How do I validate the solvent is gone? A: Do not rely on NMR (limit of detection is often ~500-1000 ppm).

-

Gold Standard: Headspace Gas Chromatography (HS-GC).[1]

-

Method: Dissolve sample in DMSO or DMAc. Heat headspace to 80°C (ensure this is below degradation temp but high enough to volatilize solvent).

Module 4: Process Visualization

The following diagram illustrates the critical path for handling "oiling out" risks during the purification process.

Figure 2: Decision tree for selecting drying methodology based on purity and melting point depression risks.[1]

References

-

ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1][2] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

-

Tietze, L. F., & Eicher, T. (1991).[1] Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard reference for crystallization and solvent removal techniques).

-

PubChem. (n.d.).[1][3] this compound Compound Summary. National Center for Biotechnology Information. Link

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Authoritative source on drying agents and vacuum techniques).[1]

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 2-Tridecenoic Acid: An NMR-Centric Approach

In the realm of drug development and natural product chemistry, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. For unsaturated fatty acids like 2-tridecenoic acid, this task presents a unique challenge: confirming not only the carbon backbone and functional groups but also the precise location and stereochemistry of the double bond. While several analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a multi-dimensional approach, offers a uniquely comprehensive and definitive solution.

This guide provides an in-depth analysis of how to leverage a suite of NMR experiments to unequivocally confirm the structure of this compound. We will explore the causality behind experimental choices, compare NMR's efficacy against alternative methods, and provide actionable protocols for researchers in the field.

Part 1: Deconstructing the Molecular Signature: The NMR Fingerprint of this compound

The power of NMR lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule. For this compound, specific signals and their interactions provide a unique fingerprint that allows for complete structural assignment.

The ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides the initial overview of the proton environments. For this compound, we anticipate several key signals:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often around 10-12 ppm. Its broadness is due to hydrogen bonding, and its signal will disappear upon adding a drop of D₂O to the sample, a classic confirmatory test.[1]

-

Vinylic Protons (-CH=CH-): These are the most diagnostic protons for confirming the double bond's location. The proton on C2 (H2) will be a doublet of triplets, coupled to the H3 proton and the allylic protons on C4. The proton on C3 (H3) will be a doublet of triplets, coupled to the H2 proton and the protons on C4. Their chemical shifts, typically in the 5.5-7.5 ppm range, are influenced by the electron-withdrawing carboxylic acid group.

-

Allylic Protons (-CH₂-CH=): The two protons on C4 are adjacent to the double bond and will appear around 2.1-2.3 ppm. Their multiplicity will be a quartet or a multiplet due to coupling with the vinylic proton on C3 and the methylene protons on C5.

-

Alkyl Chain Protons (-CH₂-): The bulk of the methylene groups (C5-C12) will form a broad, overlapping multiplet in the 1.2-1.6 ppm region.

-

Terminal Methyl Proton (-CH₃): The molecule is terminated by a methyl group at C13, which will appear as a distinct triplet around 0.8-0.9 ppm, coupled to the adjacent methylene group at C12.

A crucial piece of information is the coupling constant (J-value) between the two vinylic protons, H2 and H3. A large coupling constant (typically 11-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (6-12 Hz) suggests a cis (Z) configuration. This single parameter, readily extracted from the ¹H spectrum, is a powerful tool for stereochemical assignment.

The ¹³C NMR Spectrum: The Carbon Skeleton Revealed

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their functional roles. For this compound, we expect 13 distinct signals:

-

Carbonyl Carbon (-COOH): This carbon is the most deshielded, appearing in the 170-185 ppm range.[2] Unsaturation at the α,β-position tends to shift this signal slightly upfield compared to its saturated counterpart.[3][4]

-

Olefinic Carbons (-C=C-): The two carbons of the double bond, C2 and C3, will resonate in the 120-150 ppm region. Their exact shifts provide further confirmation of the double bond's position.

-

Alkyl Chain Carbons: The methylene carbons of the long alkyl chain will appear in the 22-35 ppm range. The terminal methyl carbon (C13) will be the most shielded, appearing around 14 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run to differentiate between CH₃, CH₂, and CH carbons, further aiding in the assignment of the carbon skeleton.

The Power of Connectivity: 2D NMR Analysis

While 1D spectra provide a wealth of information, 2D NMR experiments are the key to a self-validating and unambiguous assignment by revealing through-bond connectivity.[5]

-

COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H coupling correlations.[6] For this compound, a COSY spectrum would show a cross-peak between the terminal methyl protons (H13) and the adjacent methylene protons (H12), and sequentially along the alkyl chain. Crucially, it will show correlations between the allylic protons (H4) and the vinylic proton (H3), and between H3 and H2, allowing an uninterrupted "walk" from the alkyl chain to the acid-adjacent proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[7][8] By overlaying the HSQC spectrum with the ¹H and ¹³C spectra, every carbon with attached protons can be definitively assigned. For example, the vinylic proton signals in the ¹H spectrum will correlate directly with the olefinic carbon signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away.[7] For this compound, the key HMBC correlations that lock in the structure are:

-

The vinylic proton H2 showing a correlation to the carbonyl carbon C1.

-

The vinylic proton H3 showing a correlation to the carbonyl carbon C1.

-

The allylic protons H4 showing correlations to both olefinic carbons, C2 and C3.

-

The carboxylic acid proton showing correlations to C1 and C2.

-

These long-range correlations bridge the key functional groups and irrefutably establish the position of the double bond at the C2 position.

Part 2: A Comparative Analysis: Establishing the Gold Standard

While other techniques are common in lipid analysis, they lack the comprehensive structural detail provided by NMR.

| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |

| Primary Information | Complete molecular structure (¹H, ¹³C skeleton), atom connectivity, stereochemistry. | Molecular weight, fragmentation pattern, retention time. | Presence of specific functional groups. |

| Isomer Differentiation | Excellent. Unambiguously differentiates positional (e.g., 2- vs. 3-tridecenoic acid) and geometric (E/Z) isomers.[9] | Limited. Positional isomers often co-elute or have very similar fragmentation patterns, requiring derivatization and authentic standards for confirmation.[10] | Poor. Cannot differentiate isomers; provides only functional group information (e.g., confirms presence of C=C and COOH).[11] |

| Sample Preparation | Simple dissolution in a deuterated solvent. Non-destructive.[9] | Requires derivatization (typically to fatty acid methyl esters - FAMEs) which is destructive and can introduce artifacts.[12] | Minimal preparation needed, can be run neat or as a film. |

| Quantification | Good, through integration of signals.[13] | Excellent, especially with stable isotope-labeled internal standards.[14] | Generally non-quantitative for complex mixtures. |

| Self-Validation | High. The network of correlations from 2D NMR (COSY, HSQC, HMBC) provides a self-validating system for structural assignment. | Low. Relies heavily on library matching and comparison to known standards. | Low. Confirms functional groups but not their arrangement. |

-

GC-MS is a powerful tool for quantifying known fatty acids in a complex mixture but struggles with the de novo structural confirmation of isomers without standards.[10][12]

-

FTIR is a rapid and simple method to confirm the presence of the required functional groups (a carboxylic acid and a C=C double bond) but provides no information about the carbon skeleton or isomerism.[11][15][16][17]

-

NMR , through a combination of 1D and 2D experiments, provides an unparalleled level of detail, allowing for the complete and unambiguous structural and stereochemical assignment of this compound without the need for derivatization or reference standards.[9][18]

Part 3: Experimental Workflow and Protocols

Achieving high-quality, interpretable NMR data requires careful attention to sample preparation and data acquisition.

Visualization of the Analytical Workflow

Caption: A streamlined workflow for the definitive structural confirmation of this compound using NMR spectroscopy.

Step-by-Step Experimental Protocols

1. Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the purified this compound sample directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard, typically 0.03% Tetramethylsilane (TMS).

-

Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A clear, homogenous solution is critical for high-resolution spectra.

Causality: The choice of a deuterated solvent is essential as non-deuterated solvents would produce overwhelmingly large signals, obscuring the analyte signals. TMS is used as an internal standard, with its signal defined as 0.0 ppm, to accurately reference all other chemical shifts.

2. NMR Data Acquisition:

The following are general starting points for acquisition on a 400 or 500 MHz spectrometer.[19] Parameters should be optimized based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans for good signal-to-noise.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

¹H-¹H COSY:

-

Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfph').

-

Data Points: 2048 in F2 (direct dimension), 256-512 in F1 (indirect dimension).

-

Number of Scans: 2-4 per increment.

-

-

¹H-¹³C HSQC:

-

Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

-

¹³C Spectral Width (F1): Set to cover the expected carbon range (e.g., 0-180 ppm).

-

Number of Scans: 2-8 per increment.

-

Key Parameter: Set ¹JCH coupling constant to ~145 Hz.

-

-

¹H-¹³C HMBC:

-

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

-

¹³C Spectral Width (F1): Set to cover the full carbon range (e.g., 0-220 ppm).

-

Number of Scans: 4-16 per increment.

-

Key Parameter: Set long-range coupling constant (nJCH) to an optimized value, typically 8 Hz, to observe 2- and 3-bond correlations.

-

Visualization of Key Structural Correlations

Caption: Key 2D NMR correlations for confirming the this compound structure.

Conclusion

For researchers, scientists, and drug development professionals, the demand for analytical rigor cannot be overstated. In the structural confirmation of this compound, a comprehensive analysis using 1D and 2D NMR spectroscopy stands as the unequivocal gold standard. This multi-faceted approach not only identifies the correct constitution by mapping the atomic connectivity but also resolves the critical stereochemical question of the double bond geometry. The internal consistency and self-validating nature of the data derived from COSY, HSQC, and HMBC experiments provide a level of certainty that alternative methods like GC-MS and FTIR cannot match. By adopting the systematic workflow outlined in this guide, researchers can ensure the scientific integrity of their findings and build their subsequent work on a foundation of confirmed molecular truth.

References

-

AOCS. (2019). NMR. AOCS Lipid Library. [Link]

-

Beale, J. M., & Vander Velde, D. G. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. BMC Bioinformatics, 23(1), 423. [Link]

-

Negishi, S., & Nishiyama, Y. (1985). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 62(5), 868-871. [Link]

-

Slideshare. (n.d.). 2D NMR Spectroscopy. [Link]

-

de Alvarenga, E. S., et al. (2005). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 16(6b), 1474-1479. [Link]

-

University of Debrecen. (2023). NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments. [Link]

-

Akintayo, C. O., et al. (2014). Qualitative and Quantitative Analysis of Fatty Acid Composition of Parkia Biglobbossa Seed Oil Using Gas Chromatographic and High Resolution Nuclear Magnetic Resonance Spectroscopic Techniques. Chemistry and Materials Research, 6(9), 12-18. [Link]

-

Mavromoustakos, T., & Zervou, M. (2015). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 20(1), 742-770. [Link]

-

AQA. (2015). A-level Chemistry Specification 7405. [Link]

-

Knothe, G. (2001). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy. European Journal of Lipid Science and Technology, 103(12), 827-835. [Link]

-

YouTube. (2020). Saturated & unsaturated long chains fatty acids assignment using NMR. [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

-

Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5084-5100. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Destaillats, F., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 898, 103-109. [Link]

-

Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. [Link]

-

University of Colorado Boulder. (n.d.). IR: carboxylic acids. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

National Center for Biotechnology Information. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. [Link]

-

National Center for Biotechnology Information. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

-

ResearchGate. (2016). Fatty acids analysis by GC/MS?. [Link]

-

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

-

Frontiers. (2019). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0196972). [Link]

-

LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]

-

ScienceDirect. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 8. NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments | NMR Facility [debnmr.unideb.hu]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. lipidmaps.org [lipidmaps.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. myneni.princeton.edu [myneni.princeton.edu]

- 17. Frontiers | Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose [frontiersin.org]

- 18. aocs.org [aocs.org]

- 19. preprints.org [preprints.org]

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Fragmentation Pattern of 2-Tridecenoic Acid Methyl Ester

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of lipid molecules is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for this purpose, providing a unique molecular fingerprint in the form of a mass fragmentation pattern. This guide offers an in-depth analysis of the electron ionization (EI) mass fragmentation pattern of 2-Tridecenoic acid methyl ester, a monounsaturated fatty acid methyl ester (FAME), comparing it with its saturated counterpart and a positional isomer to highlight the diagnostic ions that reveal its structure.

Introduction: The Significance of Unsaturated Fatty Acid Analysis

Unsaturated fatty acids and their methyl esters are integral components of biological systems and are increasingly important in fields ranging from biofuel development to pharmaceuticals. Their biological activity is often dictated by the precise location and stereochemistry of the double bond within the carbon chain. Therefore, robust analytical methods to unequivocally identify these isomers are crucial. Electron ionization mass spectrometry provides a reproducible and information-rich fragmentation pattern that, when expertly interpreted, can pinpoint these structural nuances.

The Mass Fragmentation Pattern of this compound Methyl Ester: An In-Depth Look

While a publicly available, experimentally derived mass spectrum for this compound methyl ester is not readily accessible in common databases, its fragmentation pattern under electron ionization can be reliably predicted based on established principles of mass spectrometry of α,β-unsaturated esters and by comparison with structurally similar FAMEs.

The key to understanding the fragmentation of this compound methyl ester lies in the influence of the double bond at the C-2 position on charge localization and subsequent bond cleavages. The molecular ion (M+•) will be formed by the removal of an electron, most likely from the non-bonding orbital of the carbonyl oxygen or the π-system of the double bond.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound Methyl Ester

| m/z | Proposed Fragment Structure | Fragmentation Pathway | Significance |

| 226 | [C₁₄H₂₆O₂]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |

| 113 | [C₆H₉O₂]⁺ | Cleavage γ to the carbonyl group | A prominent ion in α,β-unsaturated esters. |

| 87 | [CH₃OC(OH)=CH₂]⁺• | McLafferty-type rearrangement | Can be less favorable due to the double bond. |

| 59 | [COOCH₃]⁺ | α-cleavage | Characteristic fragment for methyl esters. |

| 55 | [C₄H₇]⁺ | Allylic cleavage | Indicative of an unsaturated hydrocarbon chain. |

Mechanistic Insights into Fragmentation

The fragmentation of this compound methyl ester is a cascade of competing reactions. The initial molecular ion is stabilized by the conjugated system, which influences the subsequent bond fissions.

One of the most diagnostic fragmentation pathways for fatty acid methyl esters is the McLafferty rearrangement , which typically produces a prominent ion at m/z 74.[1] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage. However, in α,β-unsaturated esters like this compound methyl ester, the presence of the double bond can alter the favorability of this pathway.[2] While an ion at m/z 87, corresponding to a modified McLafferty rearrangement, is possible, its intensity may be reduced compared to saturated FAMEs.

Instead, a characteristic fragmentation for α,β-unsaturated esters is the cleavage of the C4-C5 bond (γ-cleavage), leading to a resonance-stabilized ion at m/z 113 . This fragment is a key diagnostic marker for the 2-ene position of the double bond.

Other significant fragmentation pathways include α-cleavage adjacent to the carbonyl group, resulting in the loss of the methoxy group ([M-31]⁺) or the formation of the methoxycarbonyl ion at m/z 59 . Cleavage of the hydrocarbon chain is also prevalent, with a notable fragment at m/z 55 arising from allylic cleavage, which is characteristic of unsaturated systems.

Comparative Analysis: Distinguishing this compound Methyl Ester from its Analogs

To truly appreciate the diagnostic power of the mass fragmentation pattern, a comparison with its saturated counterpart, methyl tridecanoate, and a positional isomer is essential.

This compound Methyl Ester vs. Methyl Tridecanoate

The mass spectrum of methyl tridecanoate is dominated by the classic fragmentation pattern of saturated FAMEs.[3][4] The most intense peak (base peak) is typically the McLafferty rearrangement ion at m/z 74 . The molecular ion at m/z 228 is usually observable.[3][4] Other significant ions include [M-31]⁺ (loss of the methoxy group) and a series of hydrocarbon fragments separated by 14 amu (CH₂).

Table 2: Comparison of Key Fragments: this compound Methyl Ester vs. Methyl Tridecanoate

| m/z | This compound Methyl Ester | Methyl Tridecanoate |

| Molecular Ion | 226 | 228 |

| Base Peak | Likely 113 or 55 | 74 |

| Key Diagnostic Ion | 113 | 74 |

| 59 | Present | Present |

| 87 | Possible (low intensity) | Present |

The stark difference in the base peak and the presence of the m/z 113 ion in the spectrum of this compound methyl ester are the most telling features that distinguish it from its saturated analog.

This compound Methyl Ester vs. a Positional Isomer (e.g., 3-Tridecenoic Acid Methyl Ester)

The position of the double bond significantly influences the fragmentation pattern. For a hypothetical 3-Tridecenoic acid methyl ester, the McLafferty rearrangement would proceed as in saturated esters, leading to a prominent ion at m/z 74 . The γ-cleavage that is characteristic of the 2-ene isomer would not produce the m/z 113 ion. Instead, fragmentation would be directed by the new position of the double bond, leading to a different set of characteristic allylic and vinylic cleavage products. This highlights how subtle shifts in the double bond position create distinctly different mass spectra, allowing for their differentiation.

Experimental Protocol for GC-MS Analysis of this compound Methyl Ester

Acquiring high-quality mass spectra for FAMEs requires a well-defined experimental protocol. The following is a generalized procedure for the analysis of this compound methyl ester.

Sample Preparation: Methyl Esterification

Fatty acids are typically derivatized to their methyl esters prior to GC-MS analysis to increase their volatility. A common and effective method is transesterification using boron trifluoride (BF₃) in methanol.

-

Weigh approximately 10-20 mg of the fatty acid sample into a screw-capped test tube.

-

Add 2 mL of 14% BF₃ in methanol.

-

Flush the tube with nitrogen, cap tightly, and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex vigorously for 1 minute.

-

Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical starting parameters for the GC-MS analysis of FAMEs. Optimization may be required based on the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Conclusion

The mass fragmentation pattern of this compound methyl ester, though not widely cataloged, can be confidently predicted and interpreted based on fundamental principles of mass spectrometry. Its α,β-unsaturated nature significantly influences its fragmentation, leading to a diagnostic ion at m/z 113 resulting from γ-cleavage, and a potentially suppressed McLafferty rearrangement. This distinct fragmentation pattern, when compared to its saturated analog, methyl tridecanoate, and other positional isomers, allows for its unambiguous identification. The detailed experimental protocol provided herein offers a robust starting point for researchers seeking to analyze this and other unsaturated fatty acid methyl esters, empowering them to decode the molecular fingerprints of these vital lipids.

References

- Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.

-

PubChem. (n.d.). Methyl tridecanoate. National Center for Biotechnology Information. Retrieved from [Link][3]

-

NIST. (n.d.). Tridecanoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link][4]

-

AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. American Oil Chemists' Society. Retrieved from [Link]

-

F. T. (1966). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Tetrahedron, 22(9), 2849-2858.[2]

- Gross, M. L. (2004). The McLafferty rearrangement: a personal recollection. Journal of the American Society for Mass Spectrometry, 15(7), 951-955.

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87.[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Tridecenoic Acid

Hazard Assessment & Chemical Profile: Understanding the "Why"

Before we can devise a disposal strategy, we must understand the intrinsic properties of 2-Tridecenoic Acid. While specific data for this unsaturated carboxylic acid is limited, we can infer its hazard profile from its saturated analog, Tridecanoic Acid, and related unsaturated fatty acids. The primary concerns are its irritant properties and potential for environmental harm if improperly discarded.

The key takeaway is that this compound is an irritant to the skin and eyes.[1][2][3] An ester of this compound has also been identified as a potential skin sensitizer, meaning repeated exposure could lead to an allergic reaction.[4] Environmentally, while it may be only slightly hazardous to aquatic life, large quantities are prohibited from being released into ground water, water courses, or sewage systems.[2]

| Property | Value / Observation | Implication for Disposal |

| Physical State | Solid, Off-white[1] | Solid waste procedures apply. Less risk of vapor inhalation than a volatile liquid. |

| Water Solubility | Slightly soluble[1] | Cannot be diluted and washed down the drain. Poses a risk to waterways.[2] |

| Flash Point | ~113 °C / 235.4 °F (for Tridecanoic Acid)[1][3] | Not considered flammable by EPA/OSHA standards, but will burn. Incineration is a viable disposal method. |

| Hazards | Causes skin and eye irritation[1][2][3] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. |

| Incompatibilities | Strong oxidizing agents[1] | Must be segregated from incompatible chemicals during storage and in waste containers. |

The Core Principle: Waste Determination and Disposal Pathway

The cornerstone of compliant chemical disposal is determining whether the substance is classified as a hazardous waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]

This compound is not found on the EPA's specific lists of hazardous wastes.[5][6] Based on its known properties, it does not meet the criteria for a characteristic hazardous waste. However, the absence of a formal "hazardous" classification does not permit indiscriminate disposal.[7] The consensus from safety data sheets for similar carboxylic acids is unequivocal: the proper disposal route is through a licensed professional waste disposal service, typically involving chemical incineration.[3][8]

This decision-making process can be visualized as follows:

Caption: Decision workflow for this compound waste classification.

Standard Operating Procedure (SOP) for Disposal

This protocol ensures safety and compliance from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling waste, ensure you are wearing the appropriate PPE. The causality is direct: the irritant nature of the acid necessitates a barrier to prevent contact.[9]

-